molecular formula C19H19N5O2S B5797118 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide

Número de catálogo B5797118
Peso molecular: 381.5 g/mol
Clave InChI: XNEYGUWRDFWZRB-FSJBWODESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide, also known as ATB-346, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID), and has been developed to have improved efficacy and safety profiles.

Mecanismo De Acción

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators such as prostaglandins. Unlike traditional NSAIDs, 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide selectively targets COX-2 while sparing COX-1, which is responsible for the production of protective prostaglandins in the stomach lining.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has potent anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit COX-2 activity. The drug has also been shown to have minimal effects on platelet function, which is important for reducing the risk of bleeding complications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its improved safety profile compared to traditional NSAIDs. The drug has been shown to have minimal effects on the gastrointestinal tract, which is a major concern with long-term use of NSAIDs. However, one of the limitations of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide is its relatively short half-life, which may limit its efficacy in certain disease conditions.

Direcciones Futuras

There are several potential future directions for the development and use of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide. One area of interest is in the treatment of chronic pain conditions, where the drug's potent analgesic effects may be beneficial. Additionally, the drug may have potential applications in the treatment of cancer, as COX-2 has been implicated in tumor growth and metastasis. Further studies are needed to explore these potential therapeutic applications of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide.

Métodos De Síntesis

The synthesis of 3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide involves the reaction of 2-amino-1,3-thiazole-4-carboxylic acid with naphthylbutanoic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The resulting compound is then purified and characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications in various disease conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The drug has been shown to have potent anti-inflammatory and analgesic effects, while also exhibiting improved safety profiles compared to traditional NSAIDs.

Propiedades

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-12(23-24-18(26)10-14-11-27-19(20)21-14)9-17(25)22-16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H2,20,21)(H,22,25)(H,24,26)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEYGUWRDFWZRB-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CSC(=N1)N)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CSC(=N1)N)/CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.